molecular formula C22H22N2O4 B10808118 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B10808118
M. Wt: 378.4 g/mol
InChI Key: PTCULQPMLGOHMR-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that combines the structural features of tetrahydroquinoline and isoindoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be achieved through the reduction of 2,2,4-trimethylquinoline using hydrogenation catalysts . The next step involves the esterification of the tetrahydroquinoline derivative with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its combination of tetrahydroquinoline and isoindoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-13-11-22(2,3)23-18-9-8-14(10-17(13)18)28-19(25)12-24-20(26)15-6-4-5-7-16(15)21(24)27/h4-10,13,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCULQPMLGOHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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